molecular formula C11H21N3 B13319251 [3-(1H-Imidazol-1-yl)propyl](pentan-3-yl)amine

[3-(1H-Imidazol-1-yl)propyl](pentan-3-yl)amine

Cat. No.: B13319251
M. Wt: 195.30 g/mol
InChI Key: GRCVNBPYFCYAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole . The imidazole derivative can then be reacted with 3-bromopropylamine and pentan-3-ylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification by recrystallization or chromatography and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the alkyl chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)pentan-3-amine

InChI

InChI=1S/C11H21N3/c1-3-11(4-2)13-6-5-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3

InChI Key

GRCVNBPYFCYAJI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCCN1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.